2-tert-Butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride

Lipophilicity Drug Design Physicochemical Properties

For medicinal chemists targeting intracellular kinases or CNS-penetrant sulfonamides, this benzoxazole building block delivers a high LogP (5.15) unattainable with 6-methyl/chloro analogs. The 6-CF3 group polarizes the ring, accelerating sulfonyl chloride coupling with amine-bearing hinge-binder scaffolds. Agrochemical teams leverage it as a direct entry to patented benzoxazole insecticides. Bulk-ready, shipped globally under ambient conditions for rapid synthetic access.

Molecular Formula C12H11ClF3NO3S
Molecular Weight 341.73 g/mol
CAS No. 914638-38-3
Cat. No. B12884774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride
CAS914638-38-3
Molecular FormulaC12H11ClF3NO3S
Molecular Weight341.73 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(O1)C(=C(C=C2)C(F)(F)F)S(=O)(=O)Cl
InChIInChI=1S/C12H11ClF3NO3S/c1-11(2,3)10-17-7-5-4-6(12(14,15)16)9(8(7)20-10)21(13,18)19/h4-5H,1-3H3
InChIKeyYCRBTBPBDJCNRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride (CAS 914638-38-3): Core Analytical & Procurement Profile


2-tert-Butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride (CAS 914638-38-3) is a benzoxazole derivative featuring a reactive sulfonyl chloride handle, a lipophilic tert-butyl group, and an electron-withdrawing trifluoromethyl (CF3) substituent . With a molecular formula of C12H11ClF3NO3S and a molecular weight of 341.73 g/mol, its high calculated partition coefficient (LogP 5.15) indicates significantly greater lipophilicity than 6-methyl or 6-chloro analogs, a property that profoundly influences its utility in designing membrane-permeable bioactive molecules .

Why 2-tert-Butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride Cannot Be Replaced by 6-Methyl, 6-Chloro, or Unsubstituted Analogs


The 6-CF3 substituent is not a passive structural feature; it is a key driver of differential physicochemical and reactivity properties. Compared to a 6-methyl analog (LogP ~4.44), the target compound's higher lipophilicity (ΔLogP ≈ +0.7) directly impacts membrane permeability and target engagement potential . Furthermore, the strong electron-withdrawing effect of CF3 polarizes the benzoxazole ring, substantially increasing the electrophilicity of the 7-sulfonyl chloride group. This effect is documented for analogous electron-deficient benzoxazole sulfonyl chlorides, where electron-withdrawing groups cumulatively enhance reaction rates with nucleophiles up to four-fold compared to simple analogs . Simply substituting with a less lipophilic or less electron-deficient analog risks lower synthetic coupling efficiency and altered biological distribution of the final conjugate.

Quantitative Differentiation Evidence for 2-tert-Butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride


Enhanced Lipophilicity (LogP) vs. 6-Methyl Analog

The target compound exhibits a calculated LogP of 5.15, which is approximately 0.71 units higher than the LogP of the 6-methyl analog (LogP 4.44) . This significant increase in lipophilicity is a direct consequence of the trifluoromethyl group at position 6 .

Lipophilicity Drug Design Physicochemical Properties

Electrophilic Reactivity Enhancement from Electron-Withdrawing Substituents

The presence of the strong electron-withdrawing trifluoromethyl group at the 6-position polarizes the benzoxazole ring, increasing the electrophilicity of the sulfonyl chloride at position 7. This is corroborated by class-level evidence showing that electron-withdrawing groups on a benzoxazole sulfonyl chloride can cumulatively enhance nucleophilic substitution rates up to four-fold compared to simple, unsubstituted benzoxazole sulfonyl chlorides .

Synthetic Chemistry Electrophilicity Reaction Kinetics

Patent-Recognized Utility in Agrochemical Insecticide Development

A U.S. patent (US10575525) explicitly identifies benzoxazole compounds with haloalkyl substituents (including trifluoromethoxy and trifluoromethylsulfinyl groups) as highly effective agricultural and horticultural insecticides [1]. While the specific compound is a sulfonyl chloride intermediate, its core structure aligns with the patent's generic formula (1), positioning it as a key synthon for accessing this novel class of insecticides, which are designed to overcome pest resistance to existing agents.

Agrochemical Insecticide Patent Analysis

Optimal Use Cases for 2-tert-Butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride Based on Evidence


Synthesis of High-LogP, Membrane-Permeable Sulfonamide Drug Candidates

Leveraging its superior lipophilicity (LogP 5.15), this sulfonyl chloride is the preferred building block for medicinal chemists designing CNS-penetrant or intracellular-targeting sulfonamide inhibitors where a methyl or chloro analog would likely fail due to insufficient LogP .

Efficient Construction of Agrochemical Insecticide Libraries

As a direct synthetic entry point to the novel class of benzoxazole insecticides patented in US10575525, this intermediate enables agrochemical R&D teams to rapidly generate diverse sulfonamide derivatives for screening against resistant pest species [1].

Accelerated Synthesis of Sulfonamide-Based Kinase Inhibitors

For researchers targeting ATP-binding pockets, the enhanced electrophilicity of the sulfonyl chloride group (class-level evidence of up to 4-fold rate enhancement from electron-withdrawing groups) ensures rapid, high-yielding conjugation with amine-bearing kinase hinge-binder scaffolds .

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